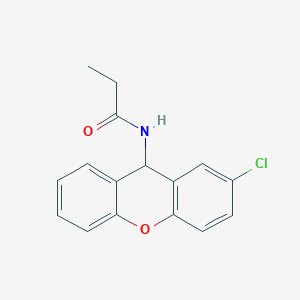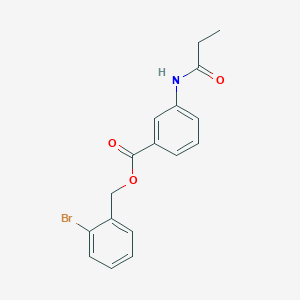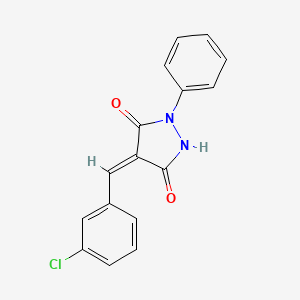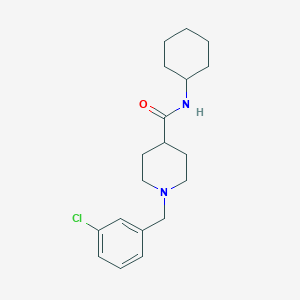
N-(2-chloro-9H-xanthen-9-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-9H-xanthen-9-yl)propanamide, also known as CPX, is a fluorescent probe used in scientific research. It is a derivative of xanthene, a fluorescent dye commonly used in biology and chemistry research. CPX is used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mecanismo De Acción
N-(2-chloro-9H-xanthen-9-yl)propanamide works by binding to specific molecules or structures within cells and emitting fluorescent light. This fluorescence can be detected and measured using specialized equipment, allowing researchers to study the behavior of cells and molecules in real-time.
Biochemical and physiological effects:
N-(2-chloro-9H-xanthen-9-yl)propanamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that can be used in a wide variety of experiments without affecting the outcome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-9H-xanthen-9-yl)propanamide is its high sensitivity and specificity. It can detect small changes in protein-protein interactions and enzyme activity, making it a valuable tool for studying cellular signaling pathways. However, N-(2-chloro-9H-xanthen-9-yl)propanamide has limitations in terms of its stability and solubility. It can degrade over time and may not be soluble in certain experimental conditions.
Direcciones Futuras
There are many future directions for the use of N-(2-chloro-9H-xanthen-9-yl)propanamide in scientific research. One potential application is in the development of biosensors for medical and environmental monitoring. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to detect specific molecules or pathogens in blood or water samples. Another potential application is in the development of new drugs or therapies. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to identify new targets for drug development or to study the mechanism of action of existing drugs. Overall, N-(2-chloro-9H-xanthen-9-yl)propanamide is a versatile and valuable tool for scientific research with many potential applications in the future.
Métodos De Síntesis
N-(2-chloro-9H-xanthen-9-yl)propanamide can be synthesized through the reaction of 9-bromo-xanthene with 2-chloropropanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2-chloro-9H-xanthen-9-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-9H-xanthen-9-yl)propanamide is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N-(2-chloro-9H-xanthen-9-yl)propanamide is also used in the development of biosensors and diagnostic assays.
Propiedades
IUPAC Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-16-11-5-3-4-6-13(11)20-14-8-7-10(17)9-12(14)16/h3-9,16H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCKACHJTVKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)



![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)
![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)
